molecular formula C18H20N2O4 B11023192 N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B11023192
M. Wt: 328.4 g/mol
InChI Key: IKIRIAOFYUXTEB-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a methoxy and nitro-substituted benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C18H20N2O4/c1-4-12(2)13-5-8-15(9-6-13)19-18(21)14-7-10-17(24-3)16(11-14)20(22)23/h5-12H,4H2,1-3H3,(H,19,21)

InChI Key

IKIRIAOFYUXTEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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